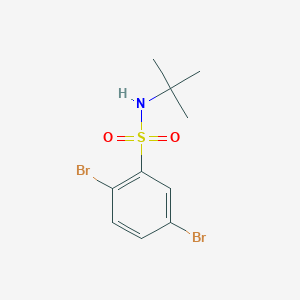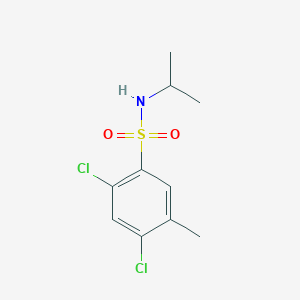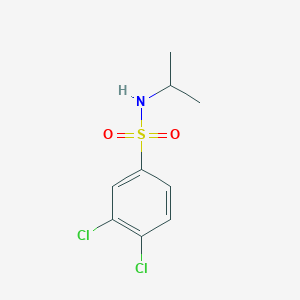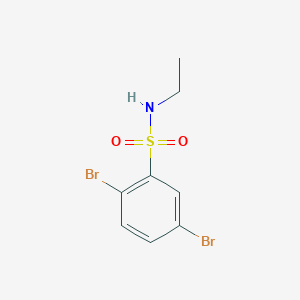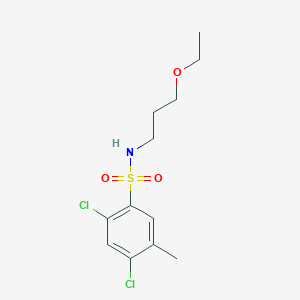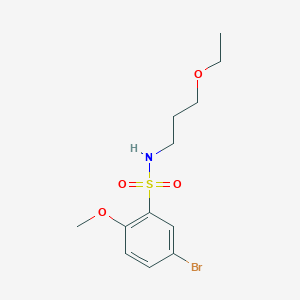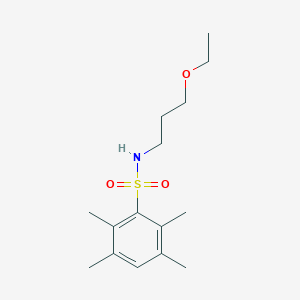
N-(3-ethoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide, commonly known as EPTS, is a sulfonamide compound that has gained significant attention in the scientific community due to its unique properties. EPTS is widely used in scientific research as it has the potential to selectively disrupt protein-protein interactions, making it a valuable tool in drug discovery and development.
作用机制
EPTS selectively disrupts protein-protein interactions by binding to a specific site on the protein surface. This binding site is often located at the interface between two proteins, and the binding of EPTS prevents the two proteins from interacting with each other. This disruption can lead to a range of downstream effects, including changes in protein function, signaling pathways, and cellular processes.
Biochemical and Physiological Effects
EPTS has been shown to have a range of biochemical and physiological effects, depending on the specific proteins it targets. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and block viral replication. EPTS has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using EPTS in lab experiments is its selectivity for specific protein-protein interactions. This allows researchers to study the effects of disrupting specific interactions without affecting other cellular processes. EPTS is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research.
However, there are also limitations to using EPTS in lab experiments. One limitation is that it may not be effective against all protein-protein interactions, and its selectivity may vary depending on the specific protein target. Additionally, EPTS may have off-target effects that could complicate the interpretation of experimental results.
未来方向
There are many potential future directions for research involving EPTS. One area of interest is the development of new therapeutic agents that target specific protein-protein interactions. EPTS could be used as a starting point for drug discovery, with modifications made to its chemical structure to increase its potency and selectivity.
Another potential future direction is the use of EPTS in combination with other drugs or therapies. EPTS could be used to enhance the effectiveness of existing treatments by selectively disrupting specific protein-protein interactions that contribute to disease progression.
Finally, further research is needed to fully understand the mechanisms of action and potential side effects of EPTS. This will help to guide the development of new therapeutic agents and ensure that EPTS is used safely and effectively in scientific research.
合成方法
EPTS can be synthesized using a simple and efficient method that involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 3-ethoxy-1-propanamine. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography.
科学研究应用
EPTS has been extensively used in scientific research as a tool to study protein-protein interactions. It has been shown to selectively disrupt the interaction between specific proteins, making it a valuable tool in drug discovery and development. EPTS has been used to study a wide range of proteins, including those involved in cancer, inflammation, and infectious diseases.
属性
产品名称 |
N-(3-ethoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide |
|---|---|
分子式 |
C15H25NO3S |
分子量 |
299.4 g/mol |
IUPAC 名称 |
N-(3-ethoxypropyl)-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO3S/c1-6-19-9-7-8-16-20(17,18)15-13(4)11(2)10-12(3)14(15)5/h10,16H,6-9H2,1-5H3 |
InChI 键 |
SNTMPTBYJPTTIP-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C |
规范 SMILES |
CCOCCCNS(=O)(=O)C1=C(C(=CC(=C1C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








